(2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with an oxolan-2-yl (tetrahydrofuran-2-yl) group and at position 2 with an (2E)-3-(thiophen-2-yl)prop-2-enamide moiety. The oxadiazole ring provides rigidity and metabolic stability, while the oxolan substituent enhances solubility due to its ether oxygen.
Properties
IUPAC Name |
(E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(6-5-9-3-2-8-20-9)14-13-16-15-12(19-13)10-4-1-7-18-10/h2-3,5-6,8,10H,1,4,7H2,(H,14,16,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGYPDSDOQDDI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the oxadiazole intermediate using coupling reagents like EDCI or DCC.
Formation of the Oxolane Ring: The oxolane ring can be introduced through the reaction of an appropriate diol with a suitable protecting group, followed by deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Oxadiazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds with oxadiazole moieties can exhibit significant activity against various bacterial strains and fungi. For instance, similar compounds have shown effectiveness against Bacillus subtilis and Candida albicans .
- The specific compound may also inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
-
Anti-inflammatory Properties
- Compounds featuring the oxadiazole structure have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response . This suggests that (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide could be explored as a therapeutic agent for inflammatory diseases.
- Neuroprotective Effects
Case Studies
- Study on Antimicrobial Efficacy
-
Neuroprotective Research
- In vitro studies have demonstrated that compounds similar to (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-y]-3-(thiophen-2-y)prop-2-enamide exhibit protective effects against neuronal death induced by oxidative stress. This study highlights the potential for developing new treatments for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparative Analysis Table
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Solubility : The oxolan group in the target compound enhances solubility (logP ~2.1 predicted) compared to ethyl (logP ~3.5) or trifluoromethylbenzyl (logP ~4.0) analogs .
- Metabolic Stability : Oxadiazoles resist hydrolysis better than esters or amides. The oxolan ether is stable under physiological conditions, whereas nitro groups () may undergo reduction .
- Biological Activity : Thiophene and oxadiazole moieties are associated with kinase inhibition and antimicrobial activity. Fluorinated analogs () show enhanced blood-brain barrier penetration .
Biological Activity
The compound (2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a novel organic molecule characterized by its complex structure, which includes an oxadiazole ring, an oxolane moiety, and a thiophene ring. This structural diversity suggests potential for various biological activities, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Oxadiazole Ring | Known for antimicrobial and anti-inflammatory properties. |
| Oxolane Moiety | Contributes to the compound's solubility and stability in biological systems. |
| Thiophene Ring | Enhances the electronic properties of the molecule, potentially increasing activity. |
Biological Activity Overview
Research indicates that derivatives of oxadiazole compounds exhibit a wide range of biological activities. The specific activities associated with This compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have demonstrated effectiveness against various bacterial strains, including Xanthomonas oryzae .
- The presence of the thiophene ring is believed to enhance the antimicrobial efficacy through improved membrane permeability.
- Anti-inflammatory Effects
-
Anticancer Potential
- Preliminary studies suggest that oxadiazole derivatives may exhibit antiproliferative effects against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Molecular docking studies have indicated interaction with topoisomerase I as a potential mechanism of action .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
-
Antimicrobial Efficacy
- A study reported that certain 1,2,4-oxadiazole derivatives exhibited strong antibacterial effects against Xanthomonas oryzae with EC50 values significantly lower than traditional antibiotics . This suggests that compounds like This compound could be developed as effective alternatives in agricultural applications.
- Anti-tubercular Activity
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound typically involves multi-step organic reactions where various reagents and conditions are optimized to enhance yield and purity. Understanding the SAR is crucial for predicting biological activity based on structural modifications.
| Compound | Biological Activity |
|---|---|
| 5-(Thiophen-2-yl)-1,3,4-Oxadiazole | Antimicrobial |
| 4-(Oxolan-2-yloxy)benzamide | Anti-inflammatory |
| 5-(Furan-2-yl)-1,3,4-Oxadiazole | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
